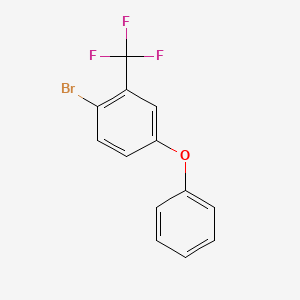

1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene

Übersicht

Beschreibung

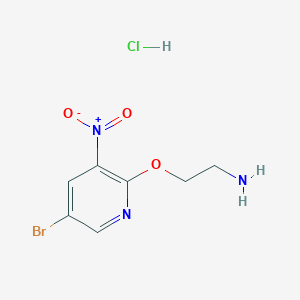

1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene is a chemical compound with the CAS Number: 54846-20-7 . It has a molecular weight of 317.11 . The IUPAC name for this compound is 1-bromo-4-phenoxy-2-(trifluoromethyl)benzene .

Molecular Structure Analysis

The InChI code for 1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene is 1S/C13H8BrF3O/c14-12-7-6-10(8-11(12)13(15,16)17)18-9-4-2-1-3-5-9/h1-8H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . The storage temperature is between 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Thermotropic Dendrimers

1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene has been utilized in the synthesis of "Willowlike" thermotropic dendrimers, illustrating its role in constructing hyperbranched polymers with specific physical properties. The phase-transfer-catalyzed polyetherification followed by in situ alkylation showcases its application in creating materials with potential use in advanced material science and engineering (Percec et al., 1994).

Flame Retardant Decomposition Study

Its structural analogs, such as bromophenols, are studied for their thermal decomposition mechanisms, contributing to the understanding of novel brominated flame retardants. This research is crucial for developing safer and more environmentally friendly flame-retardant materials (Altarawneh & Dlugogorski, 2014).

Controlled Architecture Polymers

The chemical serves as a building block in the preparation of polymers with controlled molecular architecture. This highlights its importance in the convergent growth approach to dendritic macromolecules, enabling precise control over the properties of the resulting polymers (Hawker & Fréchet, 1990).

Radical Addition Reactions

In the context of radical addition reactions, this compound facilitates the understanding of solvent effects on bromine atom-transfer radical addition, contributing to the field of organic synthesis by providing insights into reaction mechanisms and solvent influence (Yorimitsu et al., 2001).

Aryne Route to Naphthalenes

Furthermore, it is involved in the synthesis of trifluoromethoxy naphthalenes via an aryne route, showcasing its utility in constructing complex aromatic compounds with potential applications in pharmaceuticals and materials science (Schlosser & Castagnetti, 2001).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with it are P261, P305, P351, and P338 . These suggest avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .

Eigenschaften

IUPAC Name |

1-bromo-4-phenoxy-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrF3O/c14-12-7-6-10(8-11(12)13(15,16)17)18-9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDQRHJEKAYBDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=C(C=C2)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d][1,3]dioxol-5-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2966267.png)

![2-[(2,5-Dichlorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2966269.png)

![3-[(7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2966275.png)

![9-(2,4-dimethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2966278.png)

![N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2966288.png)

![5-(5-Chloro-2-methylphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2966289.png)